molecular formula C18H22N2O5S B4829202 N-BENZYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-BENZYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4829202
M. Wt: 378.4 g/mol
InChI Key: XFVRPGZDOHEIOT-UHFFFAOYSA-N
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Description

N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide is a complex organic compound known for its unique chemical structure and properties

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). For example, 2,4-Dimethoxybenzylamine is classified as a dangerous substance with hazard statements including H314 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide typically involves the direct condensation of benzoic acids and amines. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly processes.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically conducted under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4,5-dimethoxy-2-(N-methylmethanesulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(26(4,22)23)15-11-17(25-3)16(24-2)10-14(15)18(21)19-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRPGZDOHEIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
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N-BENZYL-4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

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